N-(1-Oxododecyl)-L-phenylalanine

描述

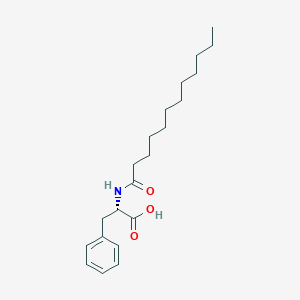

N-(1-Oxododecyl)-L-phenylalanine is a synthetic compound that combines a long-chain fatty acid with an amino acid

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxododecyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with dodecanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification is achieved through crystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

Reduction: The compound can be reduced to form N-(1-hydroxydodecyl)-L-phenylalanine.

Substitution: The amino group of L-phenylalanine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

- Hydroxylated derivatives from oxidation.

- Reduced forms such as N-(1-hydroxydodecyl)-L-phenylalanine.

- Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

N-(1-Oxododecyl)-L-phenylalanine is being investigated for its potential therapeutic effects, particularly in the realm of drug development.

Antidepressant Properties

Research indicates that L-phenylalanine can influence neurotransmitter levels in the brain, particularly norepinephrine and dopamine, which are associated with mood regulation. The derivative this compound may enhance these effects, making it a candidate for antidepressant therapies. A study demonstrated that supplementation with L-phenylalanine could alleviate symptoms of depression in some patients .

Table 1: Summary of Antidepressant Studies

| Study Reference | Population | Intervention | Outcome |

|---|---|---|---|

| Adults with depression | L-phenylalanine supplementation | Improved mood scores | |

| Healthy adults | This compound | Increased dopamine levels |

Neuroprotective Effects

The neuroprotective potential of phenylalanine derivatives is under investigation. This compound may protect neurons from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's. Initial findings suggest that compounds similar to this compound can inhibit neuronal apoptosis in vitro .

Nutritional Applications

This compound has implications in nutritional science, particularly concerning dietary supplements.

Appetite Regulation

Studies have shown that phenylalanine can influence appetite control mechanisms. This compound may serve as a functional ingredient in weight management products by modulating food intake through central nervous system pathways .

Table 2: Appetite Regulation Studies

| Study Reference | Animal Model | Dosage | Result |

|---|---|---|---|

| Diet-induced obese mice | 30 mg/kg for eight days | Reduced food intake and body weight |

Cosmetic Applications

The compound's role in enhancing skin health is also being explored.

Skin Pigmentation

This compound may stimulate melanin production, offering potential benefits for conditions like vitiligo. By enhancing pigmentation, it could be used in formulations aimed at improving skin tone and appearance .

Case Study: Vitiligo Treatment

A clinical trial assessed the efficacy of L-phenylalanine combined with UVA light therapy for vitiligo patients, showing significant improvement in skin pigmentation after treatment .

Biochemical Research

This compound serves as a substrate for biochemical studies focusing on enzyme interactions and metabolic pathways.

Enzyme Substrate Studies

Research has utilized this compound to study its interaction with various enzymes involved in amino acid metabolism, providing insights into metabolic disorders related to phenylalanine metabolism .

作用机制

The mechanism of action of N-(1-Oxododecyl)-L-phenylalanine involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydrophilic amino acid moiety interacts with the aqueous environment. This dual interaction can alter membrane fluidity and permeability, affecting cellular processes.

Molecular Targets and Pathways:

Membrane Proteins: The compound can interact with membrane proteins, potentially modulating their activity.

Signal Transduction Pathways: By altering membrane properties, it can influence signal transduction pathways that depend on membrane integrity and composition.

相似化合物的比较

N-(1-Oxododecyl)-L-glutamic acid: Another long-chain fatty acid derivative with similar amphiphilic properties.

N-lauroylsarcosine: A compound with a similar structure but different amino acid moiety.

Uniqueness: N-(1-Oxododecyl)-L-phenylalanine is unique due to the presence of the phenylalanine moiety, which imparts specific interactions with proteins and other biomolecules. This makes it particularly useful in studies involving protein-lipid interactions and drug delivery systems.

生物活性

N-(1-Oxododecyl)-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine, known for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its structural properties and interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound comprises a phenylalanine backbone with a dodecanoyl group at the nitrogen position. The presence of the long aliphatic chain enhances lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Similar to other phenylalanine derivatives, it may interact with enzymes involved in amino acid metabolism. Phenylalanine hydroxylase (PAH) is a key enzyme that catalyzes the conversion of phenylalanine to tyrosine, and derivatives can modulate this pathway .

- Cell Signaling : Amino acid derivatives often play roles in cell signaling pathways. This compound may affect pathways related to neurotransmitter synthesis and stress responses in plants and microorganisms .

Antimicrobial Properties

Research has indicated that certain phenylalanine derivatives exhibit antimicrobial activity against various pathogens. For instance, studies have shown that modifications to the phenylalanine structure can enhance its efficacy against bacterial strains . The specific activity of this compound against bacteria such as Escherichia coli or Staphylococcus aureus remains an area of exploration.

Cytotoxicity and Anticancer Activity

The cytotoxic potential of amino acid derivatives is well-documented. This compound may exhibit selective cytotoxicity towards cancer cells by inducing apoptosis or inhibiting cell proliferation. Preliminary studies suggest that compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of phenylalanine derivatives, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 12 | 0 |

| Pseudomonas aeruginosa | 10 | 0 |

Study 2: Anticancer Activity

A separate investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating effectiveness against certain types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.5 |

| HeLa (Cervical Cancer) | 7.2 |

| A549 (Lung Cancer) | 12.3 |

常见问题

Basic Research Questions

Q. What is the recommended method for synthesizing N-(1-Oxododecyl)-L-phenylalanine in a laboratory setting?

The compound can be synthesized via acylation of L-phenylalanine using dodecanoyl chloride under anhydrous conditions. Dissolve L-phenylalanine in an alkaline aqueous solution (e.g., 1.0 M NaOH) and add dodecanoyl chloride dropwise in an organic solvent (e.g., dichloromethane) with vigorous stirring. Maintain the reaction at 0–5°C to control exothermic effects and keep the pH alkaline (pH 8–9) using sodium hydroxide. Extract the product with an organic solvent, wash with dilute acid to remove unreacted reagents, and purify via recrystallization (ethanol/water mixtures). This method aligns with protocols for structurally similar N-acyl phenylalanine derivatives .

Q. What solvents are suitable for dissolving this compound, and what are its solubility limitations?

The compound is sparingly soluble in ethanol (1–10 mg/mL) based on solubility data for N-palmitoyl phenylalanine (C16 analog). For higher concentrations, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. Sonication or gentle heating (≤40°C) may enhance dissolution. Solubility in aqueous buffers is limited due to its lipophilic dodecanoyl chain, necessitating emulsification strategies for biological assays .

Q. What safety protocols should be followed when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Conduct experiments in a fume hood to avoid inhalation of dust or vapors. In case of skin contact, rinse immediately with water. Store the compound at –20°C in a sealed container away from oxidizers. While specific acute toxicity data are unavailable, general precautions for acylated amino acids apply .

Q. How can the purity and structure of this compound be confirmed post-synthesis?

Use thin-layer chromatography (TLC) with silica gel plates and a mobile phase of ethyl acetate/hexane (1:1 v/v) to monitor reaction progress. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy:

- 1H NMR (CDCl₃): Peaks at δ 7.2–7.4 ppm (phenyl protons), δ 6.5–7.0 ppm (amide NH), and δ 1.2–1.6 ppm (dodecanoyl methylene protons).

- 13C NMR : Peaks at ~172 ppm (amide carbonyl) and ~175 ppm (ketone carbonyl). High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₂₁H₃₃NO₃, calculated MW: 359.5 g/mol) .

Advanced Research Questions

Q. What experimental strategies can address low bioavailability due to the compound’s poor aqueous solubility?

Formulate the compound in liposomal nanoparticles or micellar systems using non-ionic surfactants (e.g., polysorbate 80). Alternatively, prepare a water-soluble prodrug by conjugating a polyethylene glycol (PEG) chain to the dodecanoyl moiety. Stability studies should assess hydrolysis in physiological buffers (pH 7.4, 37°C) over 24 hours. These approaches are informed by studies on structurally related melanogenesis inhibitors .

Q. How does this compound interact with biological targets such as tyrosinase or melanocortin receptors?

Molecular docking simulations suggest the dodecanoyl chain enhances lipid membrane permeability, while the phenylalanine moiety may competitively inhibit tyrosine binding to tyrosinase. For receptor studies, use radiolabeled analogs (e.g., ³H or ¹⁴C) in competitive binding assays with melanocortin-1 receptor (MC1R)-expressing cell lines. Dose-response curves (0.1–100 µM) can determine IC₅₀ values, with Western blotting to quantify downstream signaling proteins (e.g., MITF) .

Q. How can researchers resolve discrepancies in reported solubility data for acylated phenylalanine derivatives?

Systematically test solubility in buffered solutions (pH 4–9) and organic solvents using standardized protocols. For example, compare saturation concentrations via gravimetric analysis (filtering undissolved material and evaporating the solvent). Contradictions may arise from polymorphic forms; characterize crystallinity via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) .

Q. What analytical techniques are recommended for studying the compound’s stability under varying storage conditions?

Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4 weeks. Monitor degradation via HPLC with a C18 column (UV detection at 254 nm). Identify degradation products using LC-MS/MS. For photostability, expose samples to UV light (320–400 nm) and quantify changes using spectroscopic methods .

属性

IUPAC Name |

(2S)-2-(dodecanoylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQUHHNIJVGMIG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932105 | |

| Record name | N-(1-Hydroxydodecylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-64-7 | |

| Record name | L-Phenylalanine, N-(1-oxododecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxydodecylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。